molecular formula C11H20N2O2 B1441546 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane CAS No. 1251015-62-9

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Cat. No.: B1441546
CAS No.: 1251015-62-9
M. Wt: 212.29 g/mol
InChI Key: KBFKGKCNVPZMHL-UHFFFAOYSA-N
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Description

2-Boc-7-amino-2-azabicyclo[221]heptane is a bicyclic compound with the molecular formula C11H20N2O2 It is characterized by a bicyclo[221]heptane structure, which includes a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 7-azabicyclo[2.2.1]heptane.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases such as triethylamine or pyridine.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 7-amino-2-azabicyclo[2.2.1]heptane.

Scientific Research Applications

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors. The binding interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]heptane: The parent compound without the Boc protecting group.

    2-Boc-2-azabicyclo[2.2.1]heptane: A similar compound with the Boc group attached to a different position.

    5-Amino-2-Boc-2-azabicyclo[2.2.1]heptane: Another derivative with the amino group at a different position.

Uniqueness

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane is unique due to the specific positioning of the Boc-protected amino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in applications where precise structural features are required.

Properties

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFKGKCNVPZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
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2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
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2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
Reactant of Route 5
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Reactant of Route 6
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

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